molecular formula C8H5ClO3S B1527087 Benzofuran-6-sulfonyl chloride CAS No. 1314920-96-1

Benzofuran-6-sulfonyl chloride

Cat. No.: B1527087
CAS No.: 1314920-96-1
M. Wt: 216.64 g/mol
InChI Key: YPHJLHODUUQROD-UHFFFAOYSA-N
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Description

Benzofuran-6-sulfonyl chloride: is a chemical compound characterized by its molecular formula C8H5ClO3S. It is a pale-yellow to yellow-brown solid with a molecular weight of 216.64 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Benzofuran Derivative Synthesis: this compound can be synthesized from benzofuran derivatives through sulfonylation reactions.

  • Industrial Production Methods: The industrial production of this compound typically involves the chlorosulfonation of benzofuran under controlled conditions to ensure high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

  • Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of benzofuran.

  • Reduction Products: Reduced forms of this compound.

  • Substitution Products: Substituted benzofuran derivatives with different functional groups.

Mechanism of Action

Target of Action

Benzofuran-6-sulfonyl chloride, like other benzofuran compounds, has been shown to have strong biological activities . The primary targets of benzofuran compounds are often associated with their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Result of Action

Some benzofuran compounds have been found to have significant cell growth inhibitory effects . For instance, one benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Action Environment

The synthesis of benzofuran compounds often involves complex reactions . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This suggests that the synthesis and stability of this compound could potentially be influenced by environmental factors such as temperature and light.

Scientific Research Applications

Chemistry: Benzofuran-6-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of benzofuran derivatives. Biology: It has applications in the study of biological systems, including enzyme inhibition and receptor binding studies. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It is utilized in the production of materials and chemicals that require specific functional groups for their properties.

Comparison with Similar Compounds

  • 2-Fluorobenzenesulfonyl chloride: A fluorinated arylsulfonyl chloride used in the preparation of furan derivatives.

  • 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: A more complex derivative with additional methyl groups.

Uniqueness: Benzofuran-6-sulfonyl chloride is unique in its specific structure and reactivity, which makes it suitable for certain applications that other similar compounds may not be able to fulfill.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzofuran-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHJLHODUUQROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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